[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466088
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 |
| Standard InChI Key | MAKPTIDHCISKEQ-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid moiety, making it structurally intriguing for various chemical reactions and biological activities. It can be classified as an alkaloid due to its nitrogen-containing structure and falls under the category of carbamate esters, known for their diverse biological activities, including enzyme inhibition and neuroactivity.
Synthesis
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves several steps, often starting with the modification of existing pyrrolidine derivatives. The reactions are generally carried out under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran. Catalysts or bases may be employed to facilitate acylation and carbamate formation. Monitoring the reaction progress through techniques like thin-layer chromatography is common to ensure completion.
Comparison with Analogues
Comparing [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester with its analogues can provide insights into its unique properties:
| Compound | Unique Features |
|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester | Chloroacetyl group, carbamic acid moiety |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | Tert-butyl ester instead of benzyl ester |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | Enantiomeric form, potentially different biological activities |
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